

A Technical Guide to the Physical and Chemical Characteristics of Sativene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sativene**

Cat. No.: **B1246779**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sativene, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its unique tricyclic structure and potential biological activities. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **sativene**, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectroscopic signature, biosynthetic pathway, and chemical reactivity. Experimental protocols for its isolation, purification, and analysis are also outlined, supported by visual diagrams to facilitate understanding of key processes.

Physicochemical Properties

Sativene is a volatile, colorless liquid with a chemical formula of $C_{15}H_{24}$ and a molecular weight of approximately 204.35 g/mol .^{[1][2]} It is a hydrophobic molecule, soluble in organic solvents like alcohol but insoluble in water.^[3] Its unique bridged tricyclic structure contributes to its distinct physical properties.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₄	[1][2]
Molecular Weight	204.35 g/mol	[1]
Boiling Point	255-257 °C at 760 mmHg	[3]
Density	~0.921 g/mL	
Appearance	Colorless clear liquid (estimated)	[3]
Solubility	Soluble in alcohol; Insoluble in water	[3]

Spectroscopic Data

The structural elucidation of **sativene** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for **sativene** is not readily found in the primary search results, the chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be predicted based on its structure and comparison with similar sesquiterpenes. The complex tricyclic structure of **sativene** results in a crowded ¹H NMR spectrum with overlapping signals, particularly in the aliphatic region. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment.

Expected ¹H NMR Spectral Features:

- Vinyl Protons: Two distinct signals corresponding to the exocyclic methylene group (=CH₂).
- Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.0-2.5 ppm) arising from the numerous methine and methylene protons of the cyclic framework.

- Methyl Protons: Singlets and doublets corresponding to the methyl groups attached to the tricyclic core.

Expected ^{13}C NMR Spectral Features:

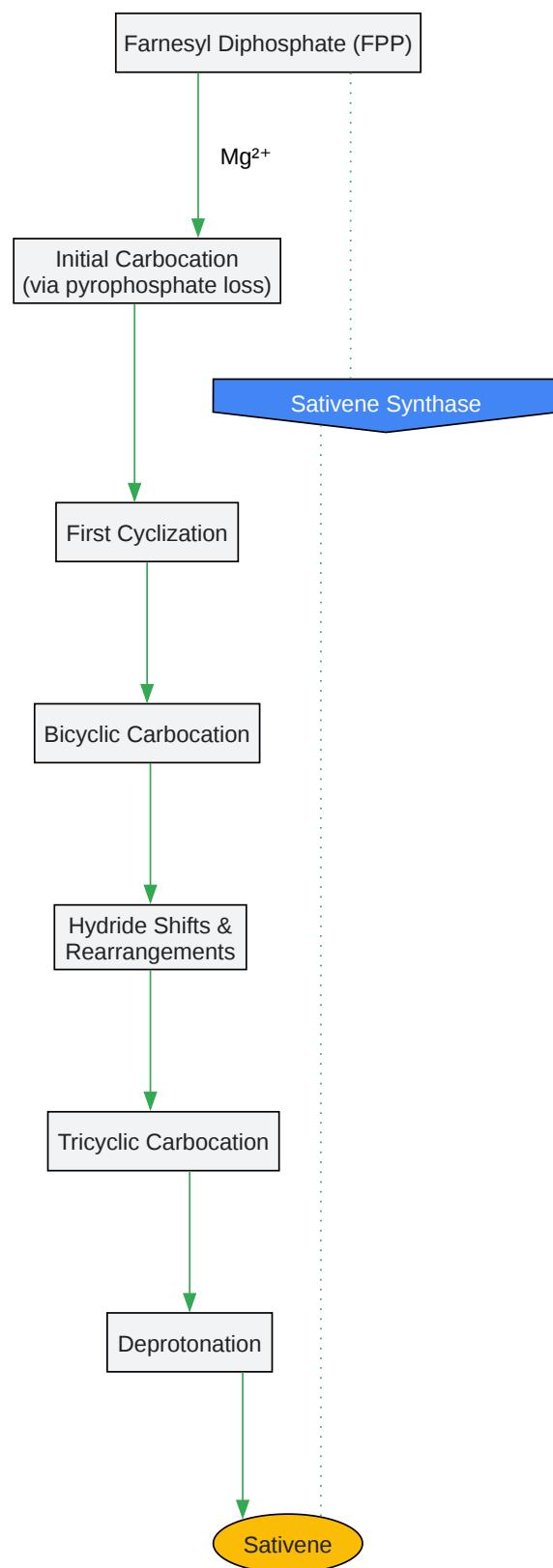
- Alkene Carbons: Two signals in the olefinic region (δ 100-150 ppm) corresponding to the exocyclic double bond.
- Aliphatic Carbons: A number of signals in the upfield region (δ 10-60 ppm) representing the various sp^3 -hybridized carbons of the rings.

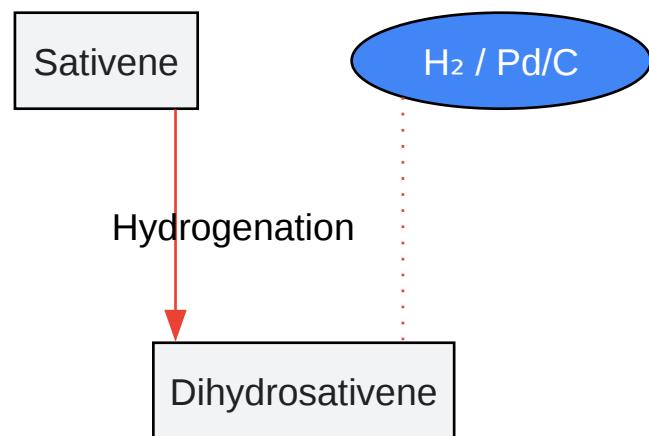
Mass Spectrometry (MS)

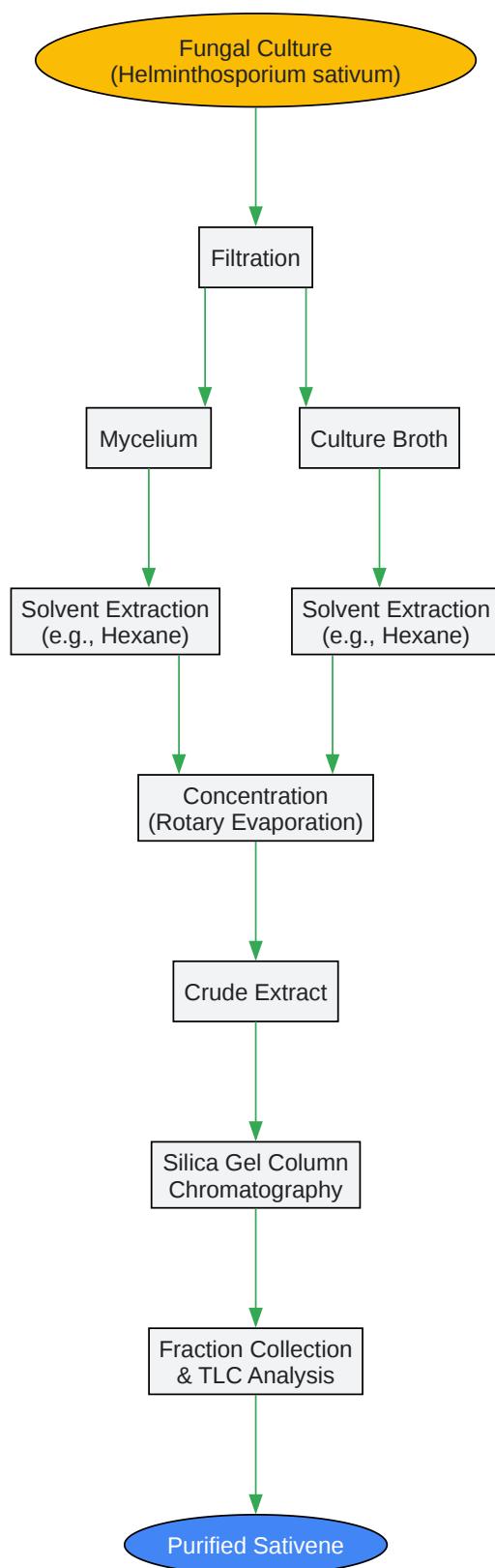
Mass spectrometry of **sativene** reveals a molecular ion peak $[\text{M}]^+$ at m/z 204, consistent with its molecular formula. The fragmentation pattern is characteristic of sesquiterpenes and involves successive losses of alkyl fragments.

Predicted Fragmentation Pattern: The fragmentation of the **sativene** molecular ion is expected to proceed through cleavages of the carbon-carbon bonds within the tricyclic system, leading to the formation of stable carbocation fragments. Common losses would include methyl (CH_3 , 15 Da), ethyl (C_2H_5 , 29 Da), propyl (C_3H_7 , 43 Da), and isopropyl (C_3H_7 , 43 Da) radicals. The relative abundance of these fragment ions provides valuable information for structural confirmation. While a specific mass spectrum for **sativene** is not provided in the initial search results, analysis of related seco-**sativene** sesquiterpenoids shows fragmentation pathways involving McLafferty rearrangement, 1,3-rearrangement, and neutral losses, which can be inferred to be similar for **sativene**.^{[4][5][6]}

Infrared (IR) Spectroscopy


The infrared spectrum of **sativene** is characterized by absorption bands corresponding to its key functional groups.


Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3080	C-H stretch	=C-H (alkene)
2850-3000	C-H stretch	C-H (alkane)
~1640	C=C stretch	Alkene
~1450 & ~1375	C-H bend	-CH ₃ and -CH ₂ -
~890	C-H bend	=CH ₂ (out-of-plane)


Biosynthesis of Sativene

Sativene is biosynthesized from farnesyl diphosphate (FPP), a common precursor for sesquiterpenes. The key enzyme in this pathway is (+)-**sativene** synthase.^[7] This enzyme catalyzes the cyclization of the linear FPP molecule into the complex tricyclic structure of **sativene**.

The catalytic mechanism of terpene cyclases, such as **sativene** synthase, is a complex process involving a series of carbocationic intermediates and rearrangements. The enzyme's active site provides a template that guides the folding of the flexible FPP substrate and stabilizes the high-energy carbocation intermediates, ultimately leading to the specific stereochemistry of the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemometric analysis of monoterpenes and sesquiterpenes of conifers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. deepdyve.com [deepdyve.com]
- 4. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. (+)-sativene synthase - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Characteristics of Sativene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1246779#physical-and-chemical-characteristics-of-sativene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com